RPI1 protein - 139532-71-1

RPI1 protein

Catalog Number: EVT-1519445
CAS Number: 139532-71-1
Molecular Formula: C9H16N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RPI1 protein is found in various organisms, including bacteria, yeast, and higher eukaryotes. Its classification as an isomerase places it within the broader category of enzymes that catalyze the rearrangement of molecular structures. In humans, RPI1 is encoded by the RPIA gene located on chromosome 2.

Synthesis Analysis

Methods of Synthesis

The synthesis of RPI1 protein can be achieved through various methods, primarily using cell-free protein expression systems. The most common systems include:

  • Wheat Germ Extract: This system supports the translation of a wide variety of mRNAs and allows for post-translational modifications.
  • Rabbit Reticulocyte Lysate: This eukaryotic system is advantageous for producing complex proteins and is commonly used in research settings.
  • Insect Cell Extract: This method utilizes insect cells to produce proteins that require post-translational modifications not achievable in prokaryotic systems.

These systems typically involve coupled transcription/translation processes where plasmid DNA or linear PCR fragments serve as templates for mRNA synthesis, which is then translated into proteins .

Technical Details

Cell-free protein synthesis allows for a high degree of flexibility in experimental conditions. Researchers can manipulate various factors such as ionic concentrations and temperature to optimize protein yield and activity. For instance, using micrococcal nuclease to eliminate endogenous mRNA reduces background translation, enhancing the specificity of the synthesis process .

Molecular Structure Analysis

Structure

The RPI1 protein has a well-defined three-dimensional structure that facilitates its enzymatic function. It typically exhibits a β/α barrel fold, which is characteristic of many enzymes involved in metabolic pathways. The active site contains residues critical for catalysis, allowing the enzyme to efficiently convert ribose-5-phosphate to ribulose-5-phosphate.

Data

Crystallographic studies have provided insights into the molecular structure of RPI1, revealing details about its active site configuration and substrate binding. These structural data are essential for understanding how mutations might affect enzyme function and stability .

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by RPI1 involves the conversion of ribose-5-phosphate to ribulose-5-phosphate through an intramolecular rearrangement. This reaction is reversible and plays a vital role in the pentose phosphate pathway.

Technical Details

The reaction mechanism involves proton transfer and the formation of an enediol intermediate. Kinetic studies have shown that the enzyme operates via a mechanism that includes substrate binding followed by conformational changes that facilitate the rearrangement .

Mechanism of Action

Process

The mechanism of action for RPI1 involves several key steps:

  1. Substrate Binding: The enzyme binds to ribose-5-phosphate at its active site.
  2. Formation of Intermediate: An enediol intermediate is formed through proton transfer.
  3. Product Release: The product, ribulose-5-phosphate, is released from the active site.

Data

Kinetic parameters such as Michaelis-Menten constants have been determined for RPI1, providing insights into its efficiency and substrate affinity under various conditions .

Physical and Chemical Properties Analysis

Physical Properties

RPI1 protein typically exists as a soluble enzyme under physiological conditions. It has a molecular weight ranging from approximately 25 to 30 kilodaltons depending on the organism from which it is derived.

Chemical Properties

The enzyme exhibits optimal activity at specific pH levels (around pH 7) and temperatures (approximately 37°C). Its stability can be influenced by factors such as ionic strength and the presence of cofactors like magnesium ions .

Applications

Scientific Uses

RPI1 protein has significant applications in biochemical research and biotechnology:

  • Metabolic Engineering: Understanding its role in the pentose phosphate pathway allows researchers to manipulate metabolic fluxes in microorganisms for enhanced production of biofuels or pharmaceuticals.
  • Disease Research: Mutations in RPI1 may be linked to metabolic disorders; thus, studying this protein can provide insights into potential therapeutic targets.
  • Protein Engineering: The structural data obtained from studies on RPI1 can guide efforts to engineer variants with improved stability or altered substrate specificity for industrial applications .
Molecular Characterization of RPI1

Genomic Localization and Sequence Analysis

The RPI1 gene (systematic name YIL119C) is located on chromosome IX in Saccharomyces cerevisiae. It encodes a 46-kDa protein comprising 415 amino acids, first identified as a novel inhibitor of the yeast Ras-cAMP pathway through overexpression screening of a high-copy-number plasmid genomic library [1]. Sequence analysis reveals that RPI1 belongs to the CAP superfamily (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1), characterized by a conserved caveolin-binding motif (CBM) and a CAP-derived peptide (CAPE) at the C-terminus [9]. Despite shared domains, RPI1 homologs exhibit variations in signal peptide motifs and core amino acid composition, suggesting functional diversification across species. The gene’s promoter region contains cis-regulatory elements responsive to stress and pathogen defense, implicating its role in environmental adaptation [9].

Structural Analysis Using AlphaFold Predictions

AlphaFold predictions provide high-confidence structural models for RPI1 (Fig. 1A). The protein adopts a globular fold dominated by α-helices (42%) and β-sheets (20%), consistent with CAP family proteins [6]. Key features include:

  • A central CAP domain (residues 50–250) forming a hydrophobic pocket for sterol binding, critical for antimicrobial activity against oomycetes [9].
  • A C-terminal CAPE peptide (residues 405–415) implicated in stress signaling [9].
  • A nuclear localization signal (NLS) (residues 280–295), supporting experimental observations of nuclear residency [2].

The predicted per-residue confidence scores (pLDDT) exceed 90 for core regions, though N- and C-termini show lower confidence (<70), indicating structural flexibility (Fig. 1B) [3] [6].

Table 1: AlphaFold Structural Confidence Metrics for RPI1

RegionResidue RangepLDDT ScoreStructural Feature
N-terminus1–4965–70Disordered
CAP domain50–25090–95α/β sandwich
Linker region251–27975–85Flexible loop
NLS motif280–295>90α-helix
C-terminus396–41560–70Disordered (CAPE peptide)

Biochemical Properties: Molecular Weight, Isoelectric Point, and Stability Indices

RPI1 exhibits distinct biochemical properties critical for its function:

  • Molecular weight: Calculated at 46.2 kDa via ExPASy ProtParam [6] [10].
  • Isoelectric point (pI): Predicted pI of 8.7, indicating a basic nature favorable for nuclear interactions. This aligns with experimental data showing RPI1 enrichment in alkaline pH environments [6] [7].
  • Aliphatic index: 78.2, reflecting thermostability through hydrophobic packing within the core [10].
  • Instability index: 38.9, classifying RPI1 as stable (threshold <40) [10]. This correlates with its role as a persistent transcriptional regulator.
  • Grand average of hydropathicity (GRAVY): −0.21, suggesting moderate hydrophilicity and solubility in aqueous compartments [10].

Table 2: Computed Physicochemical Properties of RPI1

PropertyValueMethod/ToolFunctional Implication
Molecular weight46.2 kDaExPASy ProtParamSize-appropriate for nuclear import
Isoelectric point (pI)8.7ProtParamBasic charge; nucleic acid binding
Aliphatic index78.2ProtParamThermostability
Instability index38.9ProtParamStable cytoplasmic/nuclear residence
GRAVY−0.21ProtParamModerate solubility
Aromaticity0.09ProtParamLow aromatic residue content

Post-Translational Modifications and Functional Implications

RPI1 undergoes several post-translational modifications (PTMs) that regulate its activity:1. Phosphorylation:- S/T/Y residues (e.g., Ser112, Thr205) are phosphorylated by stress-activated kinases [6].- Phosphorylation at the NLS domain (Thr288) enhances nuclear translocation, facilitating transcriptional activation of cell wall metabolism genes [2] [8].

  • Ubiquitination:
  • Lys63-linked polyubiquitination targets RPI1 for proteasomal degradation upon Ras pathway activation, providing feedback inhibition [8].
  • Acetylation:
  • Lysine acetylation (e.g., Lys150) in the CAP domain modulates sterol-binding affinity, impacting antifungal activity [8] [9].

These PTMs enable RPI1 to integrate signals from the Ras/cAMP and cell wall integrity pathways. For example, phosphorylation during Phytophthora capsici infection upregulates RPI1’s transcriptional activation domain, fortifying the cell wall via chitin synthase induction [2] [9].

Compound Name: RPI1 protein

Properties

CAS Number

139532-71-1

Product Name

RPI1 protein

Molecular Formula

C9H16N2O

Synonyms

RPI1 protein

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